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Compound of Interest

Compound Name: AMTB hydrochloride

Cat. No.: B1667263 Get Quote

An In-depth Examination of a Potent TRPM8 Antagonist for Drug Development Professionals

Introduction
AMTB hydrochloride, with the CAS number 926023-82-7, is a potent and selective antagonist

of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. This technical guide

provides a comprehensive overview of AMTB hydrochloride, including its chemical properties,

mechanism of action, and key experimental data. The information is tailored for researchers,

scientists, and drug development professionals interested in the therapeutic potential of

TRPM8 modulation in various disease states, including overactive bladder, pain, and oncology.

Chemical and Physical Properties
AMTB hydrochloride, chemically known as N-(3-Aminopropyl)-2-[(3-methylphenyl)methoxy]-

N-(2-thienylmethyl)benzamide hydrochloride, is a white to off-white solid. Its chemical structure

and key properties are summarized in the table below.
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Property Value

CAS Number 926023-82-7

Molecular Formula C₂₃H₂₆N₂O₂S·HCl

Molecular Weight 430.99 g/mol

Purity ≥98%

Solubility Soluble in DMSO and water

Storage Store at -20°C for long-term stability

Mechanism of Action
AMTB hydrochloride functions as a selective antagonist of the TRPM8 channel, a non-

selective cation channel primarily known as the principal cold sensor in mammals. TRPM8

channels are activated by cold temperatures (typically below 25-28°C) and cooling agents like

menthol and icilin. Upon activation, TRPM8 allows an influx of cations, primarily Ca²⁺ and Na⁺,

leading to depolarization of the cell membrane and the generation of an action potential in

sensory neurons.

AMTB hydrochloride exerts its inhibitory effect by blocking the TRPM8 channel, thereby

preventing the influx of cations and subsequent neuronal signaling. This mechanism of action

underlies its therapeutic potential in conditions characterized by TRPM8 overactivity.

Quantitative Biological Data
The biological activity of AMTB hydrochloride has been characterized in various in vitro and in

vivo assays. The following tables summarize the key quantitative data.

In Vitro Activity
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Assay Type Cell Line Agonist Parameter Value Reference

Ca²⁺ Influx

Assay

(FLIPR)

HEK293

expressing

human

TRPM8

Icilin pIC₅₀ 6.23 [1][2]

Cell Viability

(MTT Assay)

143B

Osteosarcom

a

- IC₅₀ 15.34 µM [1]

Cell Viability

(MTT Assay)

U2OS

Osteosarcom

a

- IC₅₀ 18.67 µM [1]

Cell Viability

(MTT Assay)

HOS

Osteosarcom

a

- IC₅₀ 21.45 µM [1]

Cell Viability

(MTT Assay)

MG63

Osteosarcom

a

- IC₅₀ 25.88 µM [1]

In Vivo Activity
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Animal
Model

Condition
Administrat
ion Route

Dose Effect Reference

Anesthetized

Rats

Overactive

Bladder
Intravenous 3 mg/kg

Decreased

frequency of

volume-

induced

bladder

contractions

Nude Mice
Osteosarcom

a Xenograft

Intraperitonea

l

20 mg/kg

(with 2.5

mg/kg

cisplatin)

Significantly

suppressed

tumor growth

compared to

cisplatin

alone

[1][3]

Experimental Protocols
This section provides detailed methodologies for key experiments involving AMTB
hydrochloride.

In Vitro Calcium Influx Assay (FLIPR)
This protocol is adapted from standard procedures for measuring intracellular calcium

mobilization using a Fluorometric Imaging Plate Reader (FLIPR).

Objective: To determine the inhibitory potency (IC₅₀) of AMTB hydrochloride on TRPM8

channel activation.

Materials:

HEK293 cells stably expressing human TRPM8

Cell culture medium (e.g., DMEM with 10% FBS)

FLIPR Calcium Assay Kit (e.g., Fluo-4 AM)
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Probenecid

Icilin (TRPM8 agonist)

AMTB hydrochloride

Assay buffer (e.g., HBSS with 20 mM HEPES)

96-well or 384-well black-walled, clear-bottom plates

Procedure:

Cell Plating: Seed HEK293-hTRPM8 cells into the microplates at a density that will result in a

confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂

incubator.

Dye Loading: Prepare the calcium indicator dye solution (e.g., Fluo-4 AM) in assay buffer,

supplemented with probenecid to prevent dye extrusion. Remove the cell culture medium

and add the dye solution to each well. Incubate for 1 hour at 37°C.

Compound Preparation: Prepare serial dilutions of AMTB hydrochloride in assay buffer.

Also, prepare a stock solution of the agonist icilin.

FLIPR Measurement: a. Place the cell plate and the compound plate into the FLIPR

instrument. b. Establish a baseline fluorescence reading for a defined period. c. Add the

AMTB hydrochloride solutions to the respective wells and incubate for a specified time

(e.g., 10-20 minutes). d. Add the icilin solution to all wells to stimulate the TRPM8 channels.

e. Record the fluorescence intensity over time.

Data Analysis: The change in fluorescence upon agonist addition is indicative of Ca²⁺ influx.

Calculate the percentage of inhibition for each concentration of AMTB hydrochloride
relative to the control (agonist alone). Determine the pIC₅₀ value by fitting the concentration-

response data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay
This protocol outlines the procedure for assessing the effect of AMTB hydrochloride on the

viability of cancer cells.
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Objective: To determine the cytotoxic or cytostatic effects of AMTB hydrochloride on cancer

cell lines.

Materials:

Cancer cell lines (e.g., 143B, U2OS)

Cell culture medium

AMTB hydrochloride

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

96-well plates

Procedure:

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density

and allow them to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of AMTB hydrochloride
(e.g., 0-100 µM) and a vehicle control. Incubate for a specified duration (e.g., 48 hours)[1].

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and

incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to

each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to

the vehicle control. Determine the IC₅₀ value, the concentration of AMTB hydrochloride that

causes 50% inhibition of cell viability.
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In Vivo Model of Overactive Bladder in Rats
This protocol describes the methodology for evaluating the efficacy of AMTB hydrochloride in

an animal model of overactive bladder.

Objective: To assess the effect of AMTB hydrochloride on bladder function in anesthetized

rats.

Materials:

Female Sprague-Dawley rats

Urethane (anesthetic)

Saline solution

AMTB hydrochloride

Bladder catheter

Infusion pump

Pressure transducer and data acquisition system

Procedure:

Animal Preparation: Anesthetize the rats with urethane (e.g., 1.2 g/kg, s.c.)[4]. Surgically

implant a catheter into the bladder dome for infusion and pressure recording.

Cystometry: a. Allow the animal to stabilize after surgery. b. Begin a continuous infusion of

saline into the bladder at a constant rate (e.g., 0.1 mL/min). c. Record the intravesical

pressure continuously. This will show filling phases and micturition contractions. d. Establish

a baseline of regular micturition cycles.

Drug Administration: Administer AMTB hydrochloride intravenously at the desired dose

(e.g., 3 mg/kg).
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Data Recording and Analysis: Continue to record the cystometrogram after drug

administration. The primary endpoint is the frequency of volume-induced bladder

contractions. Compare the contraction frequency before and after drug administration to

determine the effect of AMTB hydrochloride.

Signaling Pathways
AMTB hydrochloride's antagonism of TRPM8 has been shown to impact downstream

signaling pathways, particularly in the context of cancer.

TGFβ Signaling Pathway in Osteosarcoma
In osteosarcoma, TRPM8 activation is implicated in tumor progression. Treatment with AMTB
hydrochloride has been shown to suppress the Transforming Growth Factor β (TGFβ)

signaling pathway[1][2][5]. This is a critical pathway involved in cell growth, differentiation, and

apoptosis. The inhibition of this pathway by AMTB contributes to its anti-tumor effects in

osteosarcoma.
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AMTB inhibits TRPM8, suppressing TGFβ signaling in osteosarcoma.

PI3K/Akt Signaling Pathway in Pancreatic Cancer
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In pancreatic cancer, the PI3K/Akt signaling pathway is a key driver of tumor growth and

survival. While the direct link is still under investigation, antagonism of TRPM8 by compounds

like AMTB is hypothesized to interfere with this pathway, contributing to the observed anti-

proliferative effects in pancreatic cancer models.
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AMTB's inhibition of TRPM8 may modulate PI3K/Akt signaling in cancer.

Experimental Workflow: In Vitro Drug Screening
The following diagram illustrates a typical workflow for the in vitro evaluation of AMTB
hydrochloride's anti-cancer properties.
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A typical workflow for in vitro screening of AMTB hydrochloride.

Conclusion
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AMTB hydrochloride is a valuable research tool for investigating the physiological and

pathophysiological roles of the TRPM8 channel. Its demonstrated efficacy in preclinical models

of overactive bladder and various cancers highlights its potential as a lead compound for the

development of novel therapeutics. The detailed experimental protocols and signaling pathway

information provided in this guide are intended to facilitate further research and drug discovery

efforts targeting the TRPM8 channel. As with any research compound, appropriate safety

precautions and handling procedures should be followed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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